molecular formula C9H14N2OS B2932030 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine CAS No. 2196211-93-3

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine

Cat. No. B2932030
CAS RN: 2196211-93-3
M. Wt: 198.28
InChI Key: TXIWHVQPPPKPHD-UHFFFAOYSA-N
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Description

“1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is a compound that contains a piperidine and a thiazole group. Piperidine is an organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The thiazole group is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . There are specific methods of piperidine synthesis, functionalization, and their pharmacological application .


Molecular Structure Analysis

The molecular formula of “1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is C9H15ClN2OS, with an average mass of 234.746 Da and a monoisotopic mass of 234.059357 Da .


Chemical Reactions Analysis

Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing new compounds containing thiazole, pyridine, and piperidine moieties for their potential antimicrobial activities. For example, El-Emary et al. (2005) conducted a study on the facile synthesis of new thiazolo[3,2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activities (El-Emary et al., 2005). Similarly, Lamphon et al. (2004) explored the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives having the morpholin-4-yl moiety, highlighting their antimicrobial potential (Lamphon et al., 2004).

Antiproliferative Effects

Research on the antiproliferative effects of novel compounds includes the work by Kumar et al. (2014), who synthesized a series of 2,3-disubstituted 4-thiazolidinone analogues and assessed their effects on human leukemic cells. Their findings indicated significant cytotoxic activities, suggesting potential applications in cancer therapy (Kumar et al., 2014).

Antihypertensive and Antidepressant Activity

Investigations into the cardiovascular and neural implications of related compounds have yielded interesting results. Kasuya et al. (1983) studied the antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, finding enhanced potencies in certain isomers, which could inform the development of more effective antihypertensive drugs (Kasuya et al., 1983). In the realm of neuropsychiatric research, Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, evaluating them for antidepressant activity and finding promising results comparable to existing drugs (Balsamo et al., 1987).

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11-5-2-8(3-6-11)12-9-10-4-7-13-9/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWHVQPPPKPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine

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